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Compound of Interest

Compound Name: 5-Fluoropyridine-2-boronic acid

Cat. No.: B156114 Get Quote

An In-Depth Technical Guide to (5-Fluoropyridin-2-yl)boronic Acid: Structure, Synthesis, and

Applications in Drug Discovery

Introduction
(5-Fluoropyridin-2-yl)boronic acid is a heterocyclic organoboron compound that has emerged

as a pivotal building block in modern synthetic and medicinal chemistry. Its structure uniquely

combines the functionalities of a pyridine ring, a fluorine substituent, and a boronic acid moiety,

making it a highly versatile reagent. The pyridine core is a common motif in numerous

pharmaceuticals, while the strategic placement of a fluorine atom can significantly enhance a

molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] The boronic

acid group serves as a powerful handle for carbon-carbon bond formation, most notably in the

Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals. It delves into the compound's structural and physicochemical

properties, details its synthesis and purification, explores its primary application in Suzuki-

Miyaura coupling, and contextualizes its significance within the landscape of medicinal

chemistry.

Part 1: Physicochemical Properties and Structural
Analysis
The utility of (5-fluoropyridin-2-yl)boronic acid is rooted in its distinct chemical properties, which

are summarized below.
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Property Value

IUPAC Name (5-Fluoropyridin-2-yl)boronic acid[5]

Molecular Formula C₅H₅BFNO₂[5][6]

Molecular Weight 140.91 g/mol [5][7]

CAS Number 946002-10-4[5][6][8]

Appearance Typically an off-white to white solid

SMILES B(C1=NC=C(C=C1)F)(O)O[5]

Structural Features and Reactivity

The molecule's architecture dictates its reactivity. The pyridine ring is an electron-deficient

aromatic system. The fluorine atom at the 5-position further enhances this electron deficiency

through its strong inductive electron-withdrawing effect.[9] This electronic nature influences the

reactivity of the pyridine ring and the acidity of the boronic acid group. The boronic acid itself is

a Lewis acid, capable of interacting with Lewis bases, and is the key functional group for

transition metal-catalyzed cross-coupling reactions.[10]

Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of (5-fluoropyridin-2-

yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be

influenced by the fluorine and boronic acid substituents. Representative spectra for similar

fluoropyridine boronic acids can be used as a reference.[11][12]

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons, with

their chemical shifts influenced by the attached heteroatom and substituents.
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¹⁹F NMR: A single resonance is expected, and its chemical shift provides direct evidence

of the fluorine atom's chemical environment.[13]

¹¹B NMR: This technique is highly informative for boron-containing compounds. A signal in

the range of 27-30 ppm (referenced to BF₃•OEt₂) is characteristic of a trigonal planar

arylboronic acid.[13]

Mass Spectrometry (MS):

Electrospray ionization (ESI) is a common method for analyzing boronic acids.[14]

However, a significant challenge in the mass spectrometric analysis of boronic acids is

their propensity to undergo dehydration to form cyclic anhydride trimers known as

boroxines.[15][16] This can complicate spectral interpretation by showing a prominent ion

at a much higher mass-to-charge ratio than the monomer.

Specialized techniques, such as using specific matrices in MALDI-MS or optimizing UPLC-

MS conditions, can minimize boroxine formation and improve the detection of the

monomeric boronic acid.[15][17] The natural isotopic distribution of boron (¹⁰B at ~20%

and ¹¹B at ~80%) can be a useful diagnostic tool for identifying boron-containing fragments

in the mass spectrum.[15]

Part 2: Synthesis and Purification
The synthesis of (5-fluoropyridin-2-yl)boronic acid typically involves the borylation of a suitable

5-fluoro-2-halopyridine precursor. The following protocol is a representative method based on

established literature procedures for analogous compounds.[18][19]

Synthesis Workflow Diagram
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Start: 2-Bromo-5-fluoropyridine

Dissolve in Anhydrous THF/Toluene

Cool to -78 °C under N2
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Forms lithium borate complex

Stir at -78 °C (Halogen-Lithium Exchange)

Quench with Aqueous HCl

Hydrolysis

Aqueous Workup (Extraction)

Isolate Crude Product
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Caption: General workflow for the synthesis of (5-fluoropyridin-2-yl)boronic acid.
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Detailed Synthesis Protocol
Objective: To synthesize (5-fluoropyridin-2-yl)boronic acid from 2-bromo-5-fluoropyridine.

Materials:

2-Bromo-5-fluoropyridine

Triisopropyl borate

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Anhydrous tetrahydrofuran (THF)

Anhydrous toluene

Hydrochloric acid (HCl), aqueous (e.g., 3 M)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, thermometer, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and

triisopropyl borate (1.2 eq).

Solvent Addition: Add a mixture of anhydrous toluene and anhydrous THF (e.g., 4:1 ratio) to

dissolve the reactants.

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature

does not rise above -70 °C. The formation of the lithiated species is often indicated by a

color change.
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Reaction: Stir the mixture at -78 °C for 1 hour after the addition is complete.

Quenching: Slowly warm the reaction to -20°C. Cautiously quench the reaction by adding the

cold aqueous HCl solution.

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a

separatory funnel and extract with ethyl acetate.

Washing: Wash the combined organic layers sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification Strategies
Crude boronic acids often contain impurities such as the starting material and boroxines.

Effective purification is critical for subsequent applications.

Recrystallization: This is a highly effective method for purifying solid boronic acids.[20] The

choice of solvent is crucial; the compound should be highly soluble at high temperatures and

poorly soluble at low temperatures.

Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., water,

ethanol, or an ethyl acetate/hexane mixture).[21][22] Allow the solution to cool slowly to

room temperature, then cool further in an ice bath to maximize crystal formation. Collect

the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and

dry under vacuum.[23]

Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to

separate it from non-acidic organic impurities.[24]

Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a

basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a

water-soluble boronate salt and move to the aqueous phase.[24] Separate the layers. Re-

acidify the aqueous layer with cold HCl until the boronic acid precipitates out. Collect the

solid by filtration.
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Part 3: Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of (5-fluoropyridin-2-yl)boronic acid is as a coupling partner in the

palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[25][26] This reaction

is a cornerstone of modern organic synthesis due to its mild conditions, high functional group

tolerance, and the commercial availability of a vast array of boronic acids.[4][27][28]

The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition,

transmetalation, and reductive elimination.[27][29][30]

Pd(0)L2

Ar-Pd(II)(X)L2

 Oxidative
 Addition 

Ar-Pd(II)(R)L2

 Transmetalation 

 Reductive
 Elimination 

Ar-R

R-B(OH)2 Base
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar-X),

inserting itself into the carbon-halogen bond to form a high-valent palladium(II) species.[29]

[31]

Transmetalation: The organic group (R) from the boronic acid is transferred to the

palladium(II) complex, displacing the halide. This step requires a base to activate the boronic

acid, forming a more nucleophilic boronate species.[29]

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple

and are eliminated from the metal, forming the new C-C bond and regenerating the

catalytically active palladium(0) species.[30][31]

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
Objective: To couple (5-fluoropyridin-2-yl)boronic acid with 1-bromo-4-methoxybenzene.

Materials:

(5-Fluoropyridin-2-yl)boronic acid (1.2 eq)

1-Bromo-4-methoxybenzene (1.0 eq)

Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq)

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq)

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

Reaction Setup: To a reaction vessel, add 1-bromo-4-methoxybenzene, (5-fluoropyridin-2-

yl)boronic acid, the base (e.g., Na₂CO₃), and the palladium catalyst.

Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g.,

nitrogen or argon) for 15-20 minutes.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. Purify the crude product by flash column chromatography on silica gel to obtain

the desired biaryl product.

Part 4: The Role in Medicinal Chemistry and Drug
Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal

chemistry to optimize drug properties.[2][32] Fluorine can block sites of metabolic oxidation,

thereby increasing a drug's half-life. Its high electronegativity can alter the pKa of nearby

functional groups, which can improve cell membrane permeability and bioavailability.[3][9]

Furthermore, C-F bonds can participate in favorable interactions with protein targets,

enhancing binding affinity.[3][32]

(5-Fluoropyridin-2-yl)boronic acid provides a direct route to introduce this valuable 5-

fluoropyridine scaffold into potential drug molecules. Boronic acids themselves are increasingly

recognized as important pharmacophores, with several FDA-approved drugs, like the

anticancer agent Bortezomib, containing this functional group.[10][33][34][35]

Application in Drug Discovery Workflow
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Caption: Use of the boronic acid in a lead optimization campaign.

This building block is particularly useful in lead optimization campaigns where structure-activity

relationships (SAR) are explored. By coupling it to a lead compound containing a suitable
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halide or triflate, medicinal chemists can rapidly generate new analogs and assess the impact

of the 5-fluoropyridine group on potency, selectivity, and ADME (absorption, distribution,

metabolism, and excretion) properties. For instance, it has been employed as a reactant in the

synthesis of inhibitors for targets like 5-lipoxygenase-activating protein (FLAP).[8]

Part 5: Safety, Handling, and Storage
As with all chemical reagents, proper handling of (5-fluoropyridin-2-yl)boronic acid is crucial for

safety.

Handling: Always handle the compound in a well-ventilated chemical fume hood.[36] Wear

appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.[37][38] Avoid creating dust; handle as a solid where possible.[37]

Wash hands thoroughly after handling.[36]

Storage: Boronic acids can be sensitive to moisture and may degrade over time through

dehydration to form boroxines. Store the compound in a tightly sealed container in a cool,

dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.

Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
(5-Fluoropyridin-2-yl)boronic acid stands out as a high-value reagent for chemical research and

pharmaceutical development. Its well-defined structure and predictable reactivity in the Suzuki-

Miyaura cross-coupling reaction make it an indispensable tool for constructing complex

molecular architectures. The strategic inclusion of the 5-fluoropyridine motif offers a proven

method for enhancing the druglike properties of therapeutic candidates. A thorough

understanding of its synthesis, purification, characterization, and safe handling procedures, as

outlined in this guide, enables researchers to fully leverage its potential in the pursuit of novel

scientific discoveries and the development of next-generation medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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